2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile
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Overview
Description
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile is an organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a dimethylaminophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile typically involves the condensation of 2-aminobenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives under strong alkaline conditions.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Strong alkaline conditions, such as the use of potassium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced benzothiazole compounds, and substituted benzothiazole derivatives .
Scientific Research Applications
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological applications, the compound binds to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This binding is facilitated by the compound’s structural features, which allow it to interact with the β-sheet structures of amyloid fibrils.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Benzimidazole derivatives: Share the benzothiazole core but differ in the substituents, resulting in varied biological activities and applications.
Uniqueness
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile is unique due to its combination of a benzothiazole ring, a dimethylaminophenyl group, and a carbonitrile group. This unique structure imparts specific chemical properties, such as fluorescence and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
919285-53-3 |
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Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C18H15N3S/c1-21(2)15-7-3-13(4-8-15)6-10-18-20-16-11-14(12-19)5-9-17(16)22-18/h3-11H,1-2H3 |
InChI Key |
QCLHLAVKIMHSCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC(=C3)C#N |
Origin of Product |
United States |
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